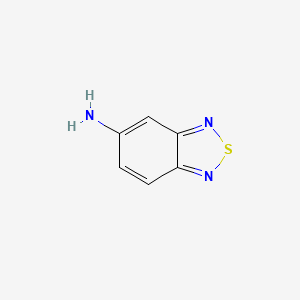

2,1,3-Benzothiadiazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231627. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzothiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJPKRSKPOCUEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40310771 | |

| Record name | 2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-37-3 | |

| Record name | 874-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231627 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1,3-benzothiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40310771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzothiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2,1,3-Benzothiadiazol-5-amine: Synthesis, Properties, and Applications

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold represents a cornerstone in modern medicinal chemistry and materials science.[1][2] Classified as a "privileged" heterocyclic structure, its inherent electron-accepting nature and rigid, planar geometry make it an exceptional building block for designing functionally complex molecules.[1][3][4][5] The BTD core is central to the development of advanced materials for optoelectronics, including organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][6][7][8]

This guide focuses on a key derivative, 2,1,3-Benzothiadiazol-5-amine (also known as 5-amino-2,1,3-benzothiadiazole). The introduction of an amino group at the C5 position transforms the molecule into a valuable intermediate, imparting electron-donating character that creates an intramolecular donor-acceptor system. This "push-pull" electronic effect is fundamental to its utility in synthesizing novel dyes, pharmaceuticals, and photoactive materials.[7][9] We will provide an in-depth exploration of its synthesis, a detailed analysis of its properties, and a discussion of its critical role in research and drug development.

Part 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is most reliably achieved through a multi-step process commencing with a suitably substituted benzene derivative. The primary strategy involves the construction of the thiadiazole ring onto a pre-functionalized aromatic precursor, followed by the chemical reduction of a nitro group to the target amine.

Preferred Synthetic Pathway: A Two-Step Approach

The most direct and controllable route begins with 4-nitro-1,2-phenylenediamine. This approach offers superior regiochemical control compared to the direct nitration of the parent 2,1,3-benzothiadiazole, which often yields a mixture of isomers.[10]

-

Step 1: Cyclization to form 5-Nitro-2,1,3-benzothiadiazole. The foundational BTD ring is formed via the cyclization of an ortho-phenylenediamine derivative.[1][11] In this step, 4-nitro-1,2-phenylenediamine is reacted with a sulfur-donating reagent, typically thionyl chloride (SOCl₂), in the presence of a base like pyridine. The pyridine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product.

-

Step 2: Reduction of the Nitro Group. The nitro group of 5-nitro-2,1,3-benzothiadiazole is then reduced to the corresponding amine. A classic and industrially scalable method for this transformation is the use of a metal catalyst in an acidic medium, such as iron powder in the presence of hydrochloric acid or acetic acid.[10][12] This method is favored for its efficiency, cost-effectiveness, and high yield.

Below is a diagram illustrating this synthetic workflow.

Caption: Preferred synthetic workflow for this compound.

Experimental Protocol: Synthesis via Nitro-Intermediate Reduction

This protocol provides a self-validating system for the reliable synthesis of the target compound.

Objective: To synthesize this compound from 5-nitro-2,1,3-benzothiadiazole.

Materials:

-

5-Nitro-2,1,3-benzothiadiazole

-

Iron powder (fine grade, >100 mesh)

-

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Carbonate (Na₂CO₃) solution (saturated)

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of 5-nitro-2,1,3-benzothiadiazole (1.0 eq) and iron powder (5.0 eq) in ethanol (15 mL per gram of nitro compound).

-

Initiation: To the stirring suspension, add concentrated hydrochloric acid (2.0 eq) dropwise. The addition may be exothermic. The mixture is then heated to reflux (approx. 78 °C).

-

Causality: The acidic medium activates the iron powder, facilitating the transfer of electrons required for the reduction of the nitro group to an amine. Ethanol serves as a solvent that is compatible with both the organic starting material and the aqueous acid.

-

-

Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite to remove the iron salts and excess iron powder. Wash the filter cake thoroughly with hot ethanol.

-

Neutralization & Extraction: Combine the filtrates and evaporate the solvent under reduced pressure. Resuspend the resulting residue in water and basify to a pH of ~8 using a saturated sodium carbonate solution. This step neutralizes the excess acid and precipitates the amine product. Extract the aqueous layer multiple times with ethyl acetate.

-

Trustworthiness: Ensuring the pH is basic is critical for the product to be in its free amine form, which is soluble in organic solvents like ethyl acetate, allowing for efficient extraction away from inorganic salts.

-

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure this compound.

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectral properties of this compound are crucial for its characterization and application.

Data Presentation: Key Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅N₃S | [9][13] |

| Molar Mass | 151.19 g/mol | [9][13] |

| Appearance | Solid, powder | - |

| Melting Point | 112-115 °C | [9] |

| Boiling Point (Predicted) | 303.0 ± 15.0 °C | [9] |

| Density (Predicted) | 1.485 ± 0.06 g/cm³ | [9] |

| Solubility | Almost insoluble in water; soluble in many organic solvents. | [9] |

Spectroscopic Profile

Characterization of this compound relies on standard spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is characterized by N-H stretching vibrations for the primary amine group, typically appearing in the 3300-3500 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also prominent.[14]

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to its molar mass (151.19 m/z).[14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons on the benzene ring and a broad signal for the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the 5-amino substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-donating amine group and the electron-withdrawing thiadiazole ring.

-

Part 3: Reactivity and Applications

The dual electronic nature of this compound—possessing both a nucleophilic amino group and an electron-deficient heterocyclic system—governs its reactivity and defines its applications.

Caption: Key reactive sites of this compound.

Applications in Drug Development and Medicinal Chemistry

The BTD core is a frequent motif in pharmacologically active compounds. The 5-amino derivative serves as a crucial starting material or intermediate for creating more complex drug candidates.

-

Scaffold for Kinase Inhibitors: The BTD scaffold can be elaborated to target various protein kinases, which are critical targets in oncology and inflammatory diseases.

-

Precursor for Bioactive Heterocycles: The amino group is a handle for constructing fused heterocyclic systems, a common strategy in drug discovery to explore new chemical space and optimize drug-like properties.[15] For example, the related 4-amino-5-chloro-2,1,3-benzothiadiazole is a key precursor in the synthesis of Tizanidine, a clinically used muscle relaxant, highlighting the pharmaceutical relevance of amino-BTD derivatives.[12][16]

Applications in Materials Science

The intrinsic donor-acceptor structure of this compound makes it highly valuable in the field of organic electronics and photonics.

-

Organic Light-Emitting Diodes (OLEDs): The compound serves as a building block for creating emissive materials. By coupling the amino group with other aromatic systems (e.g., via Buchwald-Hartwig amination), chemists can synthesize larger π-conjugated molecules with tunable emission colors and high quantum yields, which are essential for efficient OLED devices.[2][6][17]

-

Fluorescent Probes and Sensors: The fluorescence of BTD derivatives is often sensitive to the local environment. This solvatochromism can be exploited to design chemosensors for detecting ions or small molecules.[18][19] The amino group can be functionalized to introduce specific binding sites for target analytes.

-

Organic Photovoltaics (OPVs): As an electron-rich building block, it can be incorporated into donor polymers or small molecules for use in the active layer of organic solar cells.[8]

Conclusion

This compound is a strategically important molecule whose value is derived from the unique interplay between its electron-donating amino group and the electron-accepting benzothiadiazole core. Established and reliable synthetic routes make it an accessible intermediate for a broad range of applications. Its well-characterized physicochemical properties provide a solid foundation for its use in complex molecular design. For researchers in drug discovery and materials science, this compound offers a versatile and powerful platform for innovation, enabling the development of next-generation pharmaceuticals, advanced electronic devices, and sensitive chemical probes.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 9. chembk.com [chembk.com]

- 10. benzo[d][1,2,3]thiadiazol-5-aMine synthesis - chemicalbook [chemicalbook.com]

- 11. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 12. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 13. This compound | 874-37-3 [amp.chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2,1,3-Benzothiadiazol-5-amine

Introduction: The Significance of the Benzothiadiazole Core in Modern Materials Science

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of advanced organic functional materials. Its inherent electron-deficient nature makes it a powerful building block for creating donor-acceptor systems that are the basis for a wide range of applications, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[1][2] The introduction of an amino group at the 5-position, yielding 2,1,3-Benzothiadiazol-5-amine, modulates the electronic properties of the BTD core, offering a versatile platform for further chemical modifications and for fine-tuning the optoelectronic characteristics of resulting materials. This guide provides a comprehensive overview of the essential physicochemical characterization techniques for this compound, offering both foundational data and detailed experimental protocols for researchers in materials science and drug development.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physical and chemical properties. These data are critical for handling, storage, and for predicting its behavior in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 874-37-3 | [3] |

| Molecular Formula | C₆H₅N₃S | [3] |

| Molecular Weight | 151.19 g/mol | [3] |

| Melting Point | 112-115 °C | [3] |

| Boiling Point | 303.0 ± 15.0 °C (Predicted) | [3] |

| Density | 1.485 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to light yellow crystalline solid | [3] |

Safety and Handling: this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[3] Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[3]

Synthesis and Purification

Proposed Synthetic Pathway: Reduction of 5-Nitro-2,1,3-benzothiadiazole

The synthesis would logically proceed in two main steps: the nitration of the parent 2,1,3-benzothiadiazole followed by the reduction of the nitro group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Representative Reduction Procedure

This protocol is adapted from general methods for the reduction of aromatic nitro compounds.

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-nitro-2,1,3-benzothiadiazole in a mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred suspension, add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

-

Extraction: Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of the atoms. While specific spectra for this compound are not available in the provided search results, the expected chemical shifts can be predicted based on the analysis of the parent compound and other derivatives.

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the benzene ring will exhibit a specific splitting pattern (likely a doublet, a doublet of doublets, and another doublet) influenced by the positions of the amino group and the fused thiadiazole ring. The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The carbons attached to the nitrogen and sulfur atoms in the thiadiazole ring will be the most downfield. The carbon bearing the amino group will be significantly shielded compared to its nitro precursor.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. A spectrum for this compound is available in the SpectraBase database.[5] Key characteristic peaks are expected for the N-H stretching of the amine, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the bicyclic system.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (typically two bands for a primary amine) |

| Aromatic C-H Stretch | 3000-3100 |

| C=C and C=N Aromatic Ring Stretching | 1400-1600 |

| C-N Stretch | 1250-1350 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 2,1,3-benzothiadiazole core is known to exhibit strong absorption in the UV region, often with a lower-energy charge-transfer band that can extend into the visible region, especially with the introduction of an electron-donating group like an amine.[6]

Experimental Protocol:

-

Solution Preparation: Prepare a dilute solution of this compound in a UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) of known concentration.

-

Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer from approximately 200 to 800 nm, using the pure solvent as a reference.

-

Analysis: Determine the wavelength of maximum absorption (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. A GC-MS spectrum for this compound is available in the SpectraBase database.[5] The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 151.19.

Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure has been reported for this compound, data from its isomer, 4-amino-2,1,3-benzothiadiazole, provides valuable insights into the expected structural features.[7] Key parameters to analyze include bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Thermal Properties: TGA and DSC

Thermal analysis is crucial for understanding the stability and phase behavior of a material at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and assess the thermal stability of the compound. Derivatives of 2,1,3-benzothiadiazole are known to possess good thermal stability.[8]

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions. The DSC thermogram for this compound would be expected to show a sharp endothermic peak corresponding to its melting point.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount (typically 2-5 mg) of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

TGA Measurement: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

DSC Measurement: Place the sample pan and an empty reference pan in the DSC cell. Heat and cool the sample at a controlled rate (e.g., 10 °C/min) to observe thermal transitions.

-

Analysis: Analyze the resulting thermograms to determine the onset of decomposition (from TGA) and the temperatures of any phase transitions (from DSC).

Electrochemical Characterization: Cyclic Voltammetry

Given the electron-accepting nature of the benzothiadiazole core, understanding the electrochemical properties of its derivatives is essential, particularly for applications in organic electronics. Cyclic voltammetry (CV) is a powerful technique for investigating the redox behavior of a compound.

The introduction of the electron-donating amino group is expected to raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the compound easier to oxidize compared to the unsubstituted benzothiadiazole. The Lowest Unoccupied Molecular Orbital (LUMO) energy should also be affected, influencing the reduction potential.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Measurement: Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen. Scan the potential over a range where redox events are expected and record the resulting current.

-

Analysis: Determine the onset potentials for oxidation and reduction. These values can be used to estimate the HOMO and LUMO energy levels of the molecule. A ferrocene/ferrocenium (Fc/Fc⁺) couple is often used as an internal standard for potential referencing.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its purification, processing, and application. Based on its structure—a moderately polar aromatic core with a hydrogen-bond-donating amino group—a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic benzothiadiazole core limits aqueous solubility, though the amino group provides some polarity. |

| Methanol, Ethanol | Likely soluble | Polar protic solvents that can engage in hydrogen bonding with the amino group. The parent compound is soluble in methanol.[9] |

| Acetone, THF | Moderately soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Dichloromethane | Moderately soluble | A common solvent for many organic compounds. |

| Hexane | Sparingly soluble | Nonpolar solvent, unlikely to effectively solvate the polar functional groups. |

| DMSO | Likely soluble | A highly polar aprotic solvent capable of dissolving a wide range of organic molecules.[10] |

Experimental Protocol for Qualitative Solubility:

-

Add approximately 1-2 mg of this compound to a small vial.

-

Add 1 mL of the test solvent and vortex the mixture for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid.

-

Classify as "soluble," "sparingly soluble," or "insoluble."

Conclusion

The physicochemical characterization of this compound is a multi-faceted process that provides a holistic understanding of this important molecular building block. From its fundamental properties and synthesis to its detailed spectroscopic, structural, thermal, and electrochemical behavior, each piece of data contributes to its effective utilization in the design and fabrication of next-generation organic materials. This guide outlines the key experimental considerations and provides a framework for the comprehensive analysis of this and related compounds, empowering researchers to unlock their full potential in various scientific applications.

References

- 1. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 2. rsc.org [rsc.org]

- 3. chembk.com [chembk.com]

- 4. 4-Amino-5-chloro-2,1,3-benzothiadiazole | 30536-19-7 | Benchchem [benchchem.com]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2,1,3-Benzothiadiazole | 273-13-2 [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Molecular Structure and Electronic Properties of 2,1,3-Benzothiadiazol-5-amine

Executive Summary

This technical guide provides an in-depth analysis of 2,1,3-Benzothiadiazol-5-amine, a heterocyclic compound of significant interest to researchers in materials science and drug development. The inherent electronic architecture of this molecule, featuring a potent electron-accepting 2,1,3-benzothiadiazole (BTD) core functionalized with an electron-donating amine group, establishes a classical intramolecular donor-acceptor (D-A) framework. This "push-pull" system dictates its unique photophysical and electrochemical properties, making it a valuable building block for advanced functional materials. This document elucidates the core's molecular structure, details validated synthetic protocols, and offers a comprehensive overview of its electronic and optical characteristics. Methodologies for its characterization, including spectroscopic, electrochemical, and computational techniques, are presented with an emphasis on the causal relationships behind experimental choices, ensuring a blend of theoretical understanding and practical application for professionals in the field.

The Donor-Acceptor Architecture: Foundational Principles

The remarkable properties of this compound stem from the synergistic interaction between its two primary components.

-

The Electron-Accepting Core (Acceptor): The 2,1,3-benzothiadiazole (BTD) nucleus is a well-established, electron-deficient heterocyclic system.[1][2] Its strong electron-withdrawing nature and planar structure are foundational to its use in organic electronics, where it facilitates electron transport and promotes desirable intermolecular packing.[3][4]

-

The Amino Substituent (Donor): The amine (-NH2) group at the C5 position acts as a classical electron-donating group due to the lone pair of electrons on the nitrogen atom.[5] This group actively "pushes" electron density into the aromatic system.

This strategic combination creates a pronounced intramolecular charge transfer (ICT) character.[6] In its ground state, there is a permanent dipole. Upon photoexcitation, an electron is promoted from a molecular orbital largely localized on the amine donor (the Highest Occupied Molecular Orbital, HOMO) to one localized on the BTD acceptor (the Lowest Unoccupied Molecular Orbital, LUMO). This ICT transition is the primary origin of the molecule's distinct optical and electronic behavior.

Molecular Structure and Synthetic Strategy

Structural Elucidation

This compound is a bicyclic aromatic compound characterized by a benzene ring fused to a 1,2,5-thiadiazole ring.[7] The amine moiety is positioned on the benzene ring, para to the thiadiazole nitrogen.

The planarity of the fused ring system is a critical structural feature.[3] This flatness allows for efficient π-π stacking in the solid state, which is a crucial mechanism for charge transport in organic semiconductor devices.

Caption: Molecular structure of this compound.

Validated Synthetic Protocol

A robust and widely applicable method for synthesizing amino-substituted BTD derivatives is the chemical reduction of a nitro-substituted precursor.[5] This approach is favored due to the commercial availability of nitroaromatic starting materials and the high efficiency and selectivity of the reduction reaction.

Causality Behind the Method: The nitro group (-NO₂) is strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic attack and facilitating certain synthetic transformations. Its reduction to an electron-donating amine (-NH₂) group fundamentally inverts the electronic character at that position, providing a direct route to the desired D-A structure.[5] Tin(II) chloride (SnCl₂) in an acidic medium like concentrated HCl is a classic and effective reducing agent for this purpose.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Nitro Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 5-nitro-2,1,3-benzothiadiazole (1.0 eq) in concentrated hydrochloric acid (HCl).

-

Addition of Reducing Agent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 5.0 eq) portion-wise to the suspension. The addition may be exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching and Neutralization: Allow the mixture to cool to room temperature and carefully pour it over crushed ice. In a fume hood, slowly neutralize the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10), which precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Electronic and Photophysical Properties

The D-A structure governs the interaction of the molecule with electromagnetic radiation and its behavior in an electric field.

Theoretical Framework: Frontier Molecular Orbitals (FMOs)

The electronic properties are best understood by examining the Frontier Molecular Orbitals (FMOs)—the HOMO and LUMO.

-

HOMO: Density Functional Theory (DFT) calculations consistently show that the HOMO is primarily localized on the electron-rich amino group and the adjacent benzene ring.[3]

-

LUMO: The LUMO is predominantly localized on the electron-deficient BTD core.[3]

The energy difference between these two orbitals (the HOMO-LUMO gap) is relatively small, which is a hallmark of D-A molecules and is directly related to the energy of the lowest-energy electronic transition.[3][7] This small gap is responsible for the molecule's absorption of visible light.

Caption: Donor-Acceptor architecture and corresponding FMO energy levels.

Spectroscopic Characterization

Protocol: UV-Visible and Fluorescence Spectroscopy

-

Solution Preparation: Prepare a stock solution of the compound in a high-purity spectroscopic grade solvent (e.g., dichloromethane, DCM, or tetrahydrofuran, THF). Create a series of dilutions to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU.

-

UV-Vis Absorption: Using a dual-beam spectrophotometer, record the absorption spectrum from approximately 250 nm to 700 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.

-

Fluorescence Emission: Using a fluorometer, excite the sample at the wavelength of its lowest energy absorption maximum (the ICT band). Record the emission spectrum over a range starting ~20 nm above the excitation wavelength to the near-infrared.

-

Quantum Yield Determination: Measure the fluorescence quantum yield (ΦF) using a relative method. This involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) under identical experimental conditions.

Interpretation:

-

Absorption: The spectrum will typically show two main features: high-energy peaks (< 400 nm) corresponding to localized π-π* transitions within the aromatic system, and a lower-energy, broader peak corresponding to the HOMO-LUMO ICT transition.[3]

-

Emission: The molecule is expected to be fluorescent. The emission spectrum is typically a mirror image of the ICT absorption band and exhibits a Stokes shift (a shift to lower energy/longer wavelength) due to structural relaxation in the excited state.

-

Solvatochromism: The ICT bands are highly sensitive to solvent polarity. Increasing solvent polarity will stabilize the more polar excited state, leading to a red-shift (bathochromic shift) in the emission spectrum.[9] This phenomenon is a key indicator of charge-transfer character.

Electrochemical Analysis

Cyclic Voltammetry (CV) is the principal technique for probing the redox behavior of a molecule and estimating its FMO energy levels experimentally.[10]

Protocol: Cyclic Voltammetry

-

System Setup: Use a three-electrode setup consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

-

Electrolyte Solution: Dissolve the sample (approx. 1 mM) in a suitable solvent (e.g., anhydrous acetonitrile or DCM) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Degassing: Purge the solution with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Measurement: Scan the potential to measure the oxidation process. Following this, scan in the negative direction to measure the reduction process.

-

Internal Reference: After the measurement, add a small amount of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard and record its voltammogram. The Fc/Fc⁺ couple has a defined potential (4.8 eV below the vacuum level).

-

Data Analysis: Determine the onset potentials for the first oxidation (E_ox) and first reduction (E_red) events. Reference these potentials against the Fc/Fc⁺ peak.

Causality and Interpretation: The oxidation potential corresponds to the removal of an electron from the HOMO, while the reduction potential relates to the addition of an electron to the LUMO. The HOMO and LUMO energy levels can be estimated using the following empirical formulas:[3]

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

The electrochemical band gap (E_g) can then be calculated as the difference between the HOMO and LUMO levels.

Computational Modeling

Density Functional Theory (DFT) serves as a powerful predictive tool to complement experimental findings.

Workflow: DFT Calculations

-

Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. A common functional/basis set combination for this is B3LYP/6-31G(d).

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties: Single-point energy calculations are then performed using a larger basis set to obtain accurate FMO energies (HOMO, LUMO).

-

Spectral Simulation: Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

Data Summary

The following table summarizes the typical electronic and photophysical properties expected for this compound and closely related derivatives, providing a baseline for researchers.

| Property | Typical Value Range | Method of Determination | Significance |

| λ_abs (max, ICT) | 450 - 530 nm | UV-Vis Spectroscopy | Wavelength of lowest energy absorption; indicates color.[3] |

| λ_em (max) | 550 - 650 nm | Fluorescence Spectroscopy | Wavelength of emitted light; key for OLEDs and sensors.[3] |

| HOMO Level | -5.2 to -5.6 eV | Cyclic Voltammetry, DFT | Energy required to remove an electron; determines donor capability.[3] |

| LUMO Level | -3.0 to -3.5 eV | Cyclic Voltammetry, DFT | Energy gained by adding an electron; determines acceptor strength. |

| Optical Band Gap | 2.0 - 2.5 eV | UV-Vis (from absorption onset) | Energy of the HOMO-LUMO transition.[3] |

| Electrochemical Band Gap | 2.0 - 2.6 eV | Cyclic Voltammetry (E_ox - E_red) | Correlates with the optical band gap. |

Applications in Research and Drug Development

The unique properties of this compound make it a versatile platform for various applications.

-

Organic Electronics: As a pre-functionalized D-A molecule, it serves as a key building block in the synthesis of conjugated polymers and small molecules for organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).[1][4]

-

Fluorescent Probes and Sensors: The amine group is a convenient handle for further chemical modification.[5] It can be functionalized with receptor units for specific analytes (e.g., metal ions, pH, biomolecules). Binding of the analyte can modulate the ICT process, resulting in a measurable change in fluorescence color or intensity.

-

Drug Development: The broader benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antifungal properties.[11][12] The 5-amino derivative provides a synthetic entry point for creating novel libraries of potential therapeutic agents.

Conclusion

This compound is more than a simple chemical compound; it is a precisely engineered molecular scaffold. Its inherent donor-acceptor architecture, arising from the fusion of an electron-donating amine with an electron-accepting benzothiadiazole core, imparts a rich set of photophysical and electrochemical properties. A thorough understanding of its structure, synthesis, and electronic behavior, as detailed in this guide, is essential for harnessing its full potential. For researchers and developers, this molecule represents a validated and highly adaptable platform for creating next-generation organic electronic materials, sensitive chemical probes, and novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]

- 8. This compound|lookchem [lookchem.com]

- 9. air.unipr.it [air.unipr.it]

- 10. open.metu.edu.tr [open.metu.edu.tr]

- 11. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pcbiochemres.com [pcbiochemres.com]

A Spectroscopic Guide to 2,1,3-Benzothiadiazol-5-amine: Unveiling Molecular Structure and Properties

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,1,3-Benzothiadiazol-5-amine

2,1,3-Benzothiadiazole and its derivatives represent a cornerstone in the development of advanced materials and pharmaceutical agents.[1] The benzothiadiazole core is an electron-deficient heterocyclic system that, when functionalized, gives rise to molecules with tailored electronic and photophysical properties.[2] The introduction of an electron-donating amino group at the 5-position creates an intramolecular charge-transfer (ICT) character, making this compound a molecule of significant interest for applications ranging from fluorescent probes and organic light-emitting diodes (OLEDs) to building blocks in medicinal chemistry.[3][4]

This guide, intended for professionals in research and drug development, provides a comprehensive overview of the spectroscopic data of this compound. As a Senior Application Scientist, the aim is not merely to present data but to offer a deeper understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are practically applied to elucidate and validate the structure of this important molecule. We will delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with the conventional atom numbering used for spectral assignments is presented below.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for the substitution pattern and electronic environment of each nucleus.

Expertise & Experience: Why NMR is Critical

The key information we seek from NMR is the number of unique proton and carbon signals, their chemical shifts (which indicate the electronic environment), and the coupling patterns (which reveal connectivity). The amino group at the C5 position acts as an electron-donating group, causing a predictable upfield shift (to lower ppm values) of the protons and carbons on the benzene ring, particularly those ortho and para to it (C4, C6, and C7). This contrasts with the electron-withdrawing nature of the fused thiadiazole ring.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A self-validating NMR protocol ensures reproducibility and accuracy. The following procedure is a field-proven method for obtaining high-quality spectra of amino-benzothiadiazole derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Preparation and Photoluminescent Properties of Three 5-Amino Benzothiadiazoles (5-amBTDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and photoluminescent property of three 5-amino benzothiadiazoles (5-amBTDs). | Semantic Scholar [semanticscholar.org]

theoretical and computational studies of 2,1,3-Benzothiadiazol-5-amine

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2,1,3-Benzothiadiazol-5-amine

Introduction: The Significance of the 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic structure in modern chemistry, renowned for its potent electron-accepting nature.[1][2] This property has established BTD and its derivatives as fundamental building blocks in a vast array of functional materials, including those for organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[3][4] The introduction of functional groups onto the BTD backbone allows for the fine-tuning of its electronic and photophysical properties.

Among its many derivatives, this compound (5-amBTD) is of particular interest. The presence of the electron-donating amino (-NH2) group at the 5-position creates a potent intramolecular "push-pull" system, significantly influencing the molecule's frontier molecular orbitals and reactivity. This unique electronic profile makes 5-amBTD a valuable synthon in the development of advanced materials and a compelling scaffold in medicinal chemistry and drug discovery.[5][6]

This technical guide serves as a comprehensive overview of the state-of-the-art theoretical and computational methodologies employed to elucidate the structural, electronic, and interactive properties of this compound. We will delve into the causality behind the selection of specific computational methods, provide validated protocols for their application, and demonstrate how these in silico approaches provide invaluable insights for researchers, chemists, and drug development professionals.

Part 1: The Computational Scientist's Toolkit: Core Methodologies

The accurate in silico prediction of molecular properties hinges on the selection of appropriate theoretical models. For a π-conjugated system like 5-amBTD, a multi-faceted approach combining several computational techniques is essential for a holistic understanding.

Density Functional Theory (DFT): The Foundation of Electronic Structure

Density Functional Theory is the workhorse for quantum chemical calculations on medium-to-large organic molecules. Its strength lies in providing a robust balance between computational cost and accuracy for determining ground-state properties.

Causality of Method Selection : For molecules like BTD derivatives, hybrid functionals such as B3LYP are frequently chosen because they effectively incorporate a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.[7] The selection of a basis set, such as 6-31+G(d,p), is equally critical; the inclusion of polarization functions ('d,p') allows for anisotropy in electron distribution, and diffuse functions ('+') are necessary to accurately model lone pairs and potential non-covalent interactions.[7]

Experimental Protocol: Ground-State Geometry Optimization and Electronic Property Calculation

-

Input Structure Generation : Construct the 3D coordinates of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Setup :

-

Select a DFT functional (e.g., B3LYP).

-

Choose an appropriate basis set (e.g., 6-31+G(d,p)).

-

Specify the calculation type as "Optimization + Frequency" (Opt+Freq). The optimization will find the lowest energy geometry, while the frequency calculation confirms it is a true minimum (no imaginary frequencies).

-

Define the molecular charge (0) and spin multiplicity (singlet).

-

-

Execution : Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Analysis :

-

Verify the optimized geometry.

-

Extract key electronic data: energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

-

Visualize the HOMO and LUMO surfaces to understand the electron density distribution.

-

Time-Dependent DFT (TD-DFT): Unveiling Photophysical Properties

To understand the interaction of 5-amBTD with light—crucial for its applications in optoelectronics—we must investigate its excited states. Time-Dependent DFT (TD-DFT) is the standard method for this purpose.

Causality of Method Selection : TD-DFT extends the principles of DFT to calculate electronic transition energies and oscillator strengths, which directly correlate to the position and intensity of peaks in a UV-Vis absorption spectrum.[8][9] It is essential to include a solvent model, such as the Polarizable Continuum Model (PCM), as solvent polarity can significantly impact the energies of the ground and excited states, leading to solvatochromic shifts observed experimentally.[10]

Molecular Docking: Predicting Bioactivity

In the context of drug development, understanding how a molecule like 5-amBTD might interact with a biological target is paramount. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7]

Causality of Method Selection : Docking algorithms explore the conformational space of the ligand within the active site of a protein and use a scoring function to estimate the binding affinity. This allows for the rapid screening of virtual libraries of compounds and provides hypotheses about the key intermolecular interactions—such as hydrogen bonds, and π-π stacking—that stabilize the ligand-receptor complex.[11] This is a foundational step in rational drug design.

Experimental Protocol: General Molecular Docking Workflow

-

Receptor Preparation :

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and co-ligands.

-

Add hydrogen atoms and assign appropriate protonation states.

-

Define the binding site or "grid box" based on the location of the original co-crystallized ligand or known active site residues.

-

-

Ligand Preparation :

-

Generate the 3D structure of the 5-amBTD derivative.

-

Perform energy minimization using a suitable force field.

-

Assign appropriate atom types and charges.

-

-

Docking Execution :

-

Run the docking algorithm (e.g., AutoDock, Glide) to place multiple poses of the ligand into the receptor's binding site.[7]

-

-

Analysis :

-

Rank the resulting poses based on the scoring function (e.g., binding energy in kcal/mol).

-

Visualize the top-ranked pose to identify key intermolecular interactions with active site residues.

-

Part 2: In Silico Analysis of this compound

Applying the methodologies described above provides deep insights into the intrinsic properties of 5-amBTD.

Molecular Geometry and Electronic Landscape

DFT calculations confirm that the 2,1,3-benzothiadiazole core is essentially planar, a feature that facilitates π-π stacking in the solid state and promotes effective conjugation. The key to its electronic character lies in its Frontier Molecular Orbitals (FMOs).

-

HOMO : The Highest Occupied Molecular Orbital is predominantly localized across the π-system, with a significant contribution from the nitrogen lone pair of the amino group. This indicates that the amino group acts as the primary electron-donating moiety.

-

LUMO : The Lowest Unoccupied Molecular Orbital is mainly distributed over the electron-deficient benzothiadiazole ring system, confirming its role as the electron acceptor.

This distinct separation of the FMOs is the hallmark of a donor-acceptor system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔEH-L), is a critical parameter. A smaller gap generally corresponds to a red-shifted absorption in the UV-Vis spectrum and suggests higher chemical reactivity.[8]

Quantitative Electronic Properties

Computational studies on BTD derivatives provide quantitative data that can be directly compared with experimental results.[12] The table below presents typical values derived from DFT calculations for BTD systems.

| Property | Typical Calculated Value | Significance |

| HOMO Energy | -5.0 to -5.5 eV | Correlates with ionization potential; ease of electron donation. |

| LUMO Energy | -2.5 to -3.0 eV | Correlates with electron affinity; ease of electron acceptance. |

| HOMO-LUMO Gap (ΔEH-L) | 2.0 to 2.5 eV | Influences optical absorption and chemical stability.[8] |

| λmax (Calculated) | 400 - 450 nm | Predicted wavelength of maximum absorption (often red-shifted vs. experiment).[8] |

Intermolecular Interactions and Self-Assembly

The electronic nature of 5-amBTD also governs its interactions with other molecules. DFT and Quantum Theory of Atoms in Molecules (QTAIM) calculations have been used to study charge-transfer (CT) complexes where an amino-BTD acts as the electron donor to an acceptor molecule.[6][13] These studies reveal that in the crystalline state, molecules can arrange into infinite alternating π-stacks, which are stabilized by a combination of π-π and lateral S···N interactions.[13][14] QTAIM analysis can precisely map and characterize these weak interactions, which are fundamental to crystal engineering and the bulk properties of organic materials.[6]

Part 3: Application in Drug Development - A Docking Case Study

The benzothiazole scaffold is prevalent in many biologically active compounds, exhibiting activities such as anticancer, antimicrobial, and kinase inhibition.[11][15] Computational methods are indispensable for rationally designing new BTD-based therapeutic agents.

Let us consider a hypothetical case where 5-amBTD is used as a core to design an inhibitor for a protein kinase, a common target in oncology. Kinase active sites typically have a region that binds the adenine of ATP and an adjacent hydrophobic pocket.

A molecular docking study of a 5-amBTD derivative into a kinase ATP-binding site would aim to achieve the following:

-

Hinge Binding : Form one or more hydrogen bonds between the heterocyclic nitrogens of the BTD core or the amino group and the "hinge region" of the kinase, mimicking the interaction of ATP.

-

Hydrophobic Pocket Occupancy : Position a substituted phenyl ring or other hydrophobic moiety attached to the 5-amBTD core into the nearby hydrophobic pocket.

-

Favorable Scoring : Achieve a low binding energy score, suggesting a high binding affinity.

The visualization of the docked pose is the most critical output, as it provides a structural hypothesis for the molecule's activity and guides further chemical modifications to improve potency and selectivity.

Conclusion and Future Directions

The combination of theoretical and computational chemistry provides a powerful, predictive framework for understanding and utilizing this compound. DFT and TD-DFT calculations accurately describe its fundamental electronic and photophysical properties, rationalizing its use in materials science. Concurrently, molecular docking and related in silico techniques illuminate its potential as a scaffold for drug discovery, offering a time- and cost-effective strategy to guide synthetic efforts.

Future studies will increasingly integrate these methods with more advanced techniques. Molecular Dynamics (MD) simulations, for instance, can complement static docking by exploring the dynamic stability of ligand-protein complexes and calculating binding free energies with higher accuracy.[7] As computational power grows, the synergy between theoretical prediction and experimental validation will continue to accelerate innovation in both materials science and medicine, with versatile molecules like 5-amBTD at the forefront.

References

- 1. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Buy benzo[d][1,2,3]thiadiazol-5-aMine | 1753-29-3 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. air.unipr.it [air.unipr.it]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.chem960.com [m.chem960.com]

- 15. jchemrev.com [jchemrev.com]

An In-depth Technical Guide to 2,1,3-Benzothiadiazol-5-amine: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,1,3-Benzothiadiazol-5-amine, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The guide delves into the historical context of its parent scaffold, 2,1,3-benzothiadiazole, and focuses on the synthesis, characterization, and applications of the 5-amino derivative. Detailed experimental protocols, mechanistic insights, and a critical analysis of its role as a pharmacophore and a key intermediate in the synthesis of bioactive molecules are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and the development of novel functional materials.

Introduction: The Rise of the 2,1,3-Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) core, a bicyclic system composed of a benzene ring fused to a 1,2,5-thiadiazole ring, has a rich history dating back to the 19th century. Initially of interest for its unique chemical properties, the BTD scaffold has emerged as a privileged structural motif in modern chemistry. Its electron-deficient nature, planarity, and ability to participate in various chemical transformations have made it a cornerstone in the design of a wide array of functional molecules.

Derivatives of 2,1,3-benzothiadiazole have found extensive applications in diverse fields, including:

-

Organic Electronics: As electron-accepting units in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors.

-

Materials Science: In the development of dyes, pigments, and fluorescent probes.

-

Medicinal Chemistry: As a key pharmacophore in the design of various therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1]

The introduction of an amino group at the 5-position of the BTD ring system, yielding this compound, significantly enhances its utility. The amino group serves as a versatile synthetic handle for further molecular elaboration, allowing for the construction of complex molecules with tailored biological activities and material properties. This guide will focus specifically on the discovery, synthesis, and applications of this important derivative.

Historical Context and Discovery

The development of synthetic routes to amino-substituted benzothiadiazoles was driven by the need for versatile intermediates in the chemical industry, particularly for the synthesis of dyes and, later, pharmaceuticals. The synthesis of a closely related and commercially significant compound, 5-chloro-4-amino-2,1,3-benzothiadiazole, as a key intermediate for the muscle relaxant Tizanidine, has been extensively documented in patent literature.[2][3][4][5] These synthetic strategies, primarily involving the reduction of a nitro group, have laid the groundwork for the preparation of this compound.

Synthesis and Characterization

The most common and practical approach for the synthesis of this compound is the reduction of its nitro precursor, 5-nitro-2,1,3-benzothiadiazole. This transformation is a standard procedure in organic chemistry, and various reducing agents can be employed.

Synthetic Pathway: Reduction of 5-nitro-2,1,3-benzothiadiazole

The synthesis of this compound is typically achieved in two main steps starting from commercially available precursors.

Caption: General synthetic pathway to this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the reduction of 5-nitro-2,1,3-benzothiadiazole.

Step 1: Nitration of 2,1,3-Benzothiadiazole

-

To a stirred solution of 2,1,3-benzothiadiazole in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for a specified time until the reaction is complete (monitored by TLC).

-

The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration, washed with water until neutral, and dried to afford 5-nitro-2,1,3-benzothiadiazole.

Step 2: Reduction of 5-nitro-2,1,3-benzothiadiazole

-

To a solution of 5-nitro-2,1,3-benzothiadiazole in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or catalytic hydrogenation (H₂ over Palladium on carbon) is added.

-

The reaction mixture is heated at reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling, the reaction mixture is made alkaline with a base (e.g., sodium hydroxide or sodium carbonate solution) to precipitate the product.

-

The crude product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by column chromatography or recrystallization to yield pure this compound.

Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The amino protons would likely appear as a broad singlet. |

| ¹³C NMR | Aromatic carbons would resonate in the region of δ 110-160 ppm. |

| IR (Infrared) | Characteristic N-H stretching vibrations for the primary amine would be observed around 3300-3500 cm⁻¹. Aromatic C-H stretching would be seen around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic system would appear in the 1400-1600 cm⁻¹ region. |

| MS (Mass Spec.) | The molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight of the compound (C₆H₅N₃S). |

Applications in Drug Discovery and Medicinal Chemistry

The 2,1,3-benzothiadiazole scaffold, and particularly its 5-amino derivative, serves as a crucial building block in the design and synthesis of a wide range of biologically active molecules. The amino group provides a convenient point for chemical modification, allowing for the introduction of various pharmacophoric features and the modulation of physicochemical properties.

Role as a Key Intermediate in Pharmaceutical Synthesis

A prominent example of the utility of amino-benzothiadiazoles is in the synthesis of Tizanidine , a centrally acting α₂ adrenergic agonist used as a muscle relaxant. The key intermediate in the synthesis of Tizanidine is 5-chloro-4-amino-2,1,3-benzothiadiazole.[2][3][4][5] The synthesis of this intermediate involves the reduction of the corresponding nitro compound, a reaction pathway analogous to the preparation of this compound. This highlights the industrial relevance of this class of compounds.

Caption: Role of an amino-benzothiadiazole as a key intermediate for Tizanidine.

A Scaffold for Kinase Inhibitors

The benzothiadiazole nucleus is a recognized pharmacophore in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The planar, electron-deficient nature of the benzothiadiazole ring allows it to participate in key interactions within the ATP-binding site of kinases.

The amino group of this compound can be readily functionalized to introduce substituents that can form crucial hydrogen bonds and other interactions with the kinase active site, thereby enhancing binding affinity and selectivity. For example, the amino group can be acylated, alkylated, or used in coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append various side chains designed to target specific kinases.

In the Development of Antimicrobial and Other Therapeutic Agents

Beyond kinase inhibition, benzothiadiazole derivatives have shown promise as antimicrobial, antiviral, and anti-inflammatory agents.[1] The 5-amino group of the title compound provides a strategic point for the introduction of functionalities that can enhance these biological activities. For instance, the amino group can be converted to a thiourea, sulfonamide, or other functional groups known to possess antimicrobial properties.

Future Perspectives and Conclusion

This compound is a valuable and versatile building block with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis from readily available starting materials, coupled with the reactivity of the amino group, makes it an attractive scaffold for the development of novel compounds with diverse applications.

For researchers in drug discovery, this compound offers a platform for the design and synthesis of new kinase inhibitors, antimicrobial agents, and other therapeutics. The ability to easily modify the amino group allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

In the field of materials science, the incorporation of this amino-functionalized benzothiadiazole into larger molecular architectures can lead to the development of new organic electronic materials with tailored photophysical and electronic properties.

References

- 1. US8487113B2 - Method for the preparation of tizanidine hydrochloride - Google Patents [patents.google.com]

- 2. EP0644192B1 - A process for making a benzothiadiazole derivative - Google Patents [patents.google.com]

- 3. CN114249703B - Preparation method of medical intermediate suitable for industrial amplification - Google Patents [patents.google.com]

- 4. RU2253653C2 - Method for production of 5-chloro-4-[(2-imidazoline-2-yl)amino]-2,1,3-benzothiadiazole hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Navigating the Synthesis Core: A Technical Guide to the Safe Handling and Application of 2,1,3-Benzothiadiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Privileged Scaffold

2,1,3-Benzothiadiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique electronic properties, arising from the fusion of a benzene ring with a thiadiazole ring, make them valuable building blocks in the design of novel therapeutics and functional materials. Specifically, 2,1,3-Benzothiadiazol-5-amine is a key intermediate in the synthesis of a variety of complex organic molecules, including fluorescent probes and pharmacologically active agents.[3][4] Its utility as a precursor in the development of dyes, fluorescent materials, and optical brighteners is also well-documented.[3] This guide provides an in-depth overview of the critical safety and handling precautions necessary for the effective and responsible use of this compound in a research and development setting.

Hazard Identification and Classification

A thorough understanding of the inherent hazards of this compound is the foundation of its safe handling. This compound is classified as hazardous and requires careful management to mitigate risks.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Physicochemical Properties and Their Implications for Handling

The physical and chemical properties of this compound dictate its behavior under various laboratory conditions and inform safe handling and storage practices.

| Property | Value | Handling Implications |

| Molecular Formula | C₆H₅N₃S | - |

| Molecular Weight | 151.19 g/mol | Influences stoichiometric calculations in reactions. |

| Appearance | White to light yellow crystalline solid | As a solid, it poses a dust inhalation hazard.[3] |

| Melting Point | 112-115 °C | Stable at room temperature. |

| Boiling Point | 303.0 ± 15.0 °C (Predicted) | Low volatility at standard laboratory temperatures. |

| Solubility | Almost insoluble in water; soluble in many organic solvents.[3] | Affects choice of solvents for reactions and cleaning. |

| pKa | 1.75 ± 0.47 (Predicted) | The amine group is weakly basic. |

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate personal protective equipment.

Engineering Controls

-

Ventilation: All handling of this compound, especially when weighing or transferring the solid, should be conducted in a well-ventilated area. A fume hood is strongly recommended to minimize the risk of inhaling dust or vapors.

-

Safety Showers and Eyewash Stations: These should be readily accessible in any laboratory where this compound is handled, to provide immediate decontamination in case of accidental exposure.

Personal Protective Equipment (PPE)

The following PPE is mandatory when working with this compound:

-

Eye and Face Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or perforation before use.

-

Lab Coat: A flame-resistant lab coat should be worn to protect against skin contact and contamination of personal clothing.

-

-

Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidents and ensure the integrity of the compound.

-

Handling:

-

Avoid direct contact with skin, eyes, and clothing.

-

Do not breathe dust. Minimize dust generation during handling.

-

Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials, such as strong oxidizing agents.

-

Store in a tightly sealed container to prevent degradation.

-

Experimental Protocol: Synthesis of a Benzothiadiazole-Based Fluorescent Probe

To illustrate the practical application of these safety principles, the following is a representative protocol for the synthesis of a fluorescent probe using this compound as a starting material. The causality behind each step is explained to highlight the integration of safety and scientific rationale.

Reaction Scheme

Caption: Synthetic route to a fluorescent probe.

Step-by-Step Methodology

-

Reaction Setup:

-

Action: In a fume hood, add this compound (1.0 eq) and a suitable solvent to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Rationale: Performing the initial setup in a fume hood contains any potential dust from the solid amine. The reflux condenser prevents the loss of volatile solvent during heating.

-

-

Reagent Addition:

-

Action: Slowly add Reagent A (e.g., an acyl chloride or alkyl halide) to the stirring solution at room temperature.

-

Rationale: Slow addition helps to control any potential exothermic reaction.

-

-

Heating and Reaction Monitoring:

-

Action: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Rationale: Controlled heating ensures the reaction proceeds at an optimal rate. TLC allows for the determination of reaction completion, preventing unnecessary heating and potential side reactions.

-

-

Work-up and Extraction:

-

Action: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with saturated sodium bicarbonate solution and brine.[5][6]

-